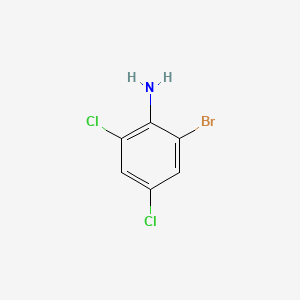

2-Bromo-4,6-dichloroaniline

Descripción

Significance of Polyhalogenated Anilines in Contemporary Chemical Synthesis

Polyhalogenated anilines, which contain multiple halogen substituents, are of particular importance in contemporary chemical synthesis. The presence of several halogen atoms provides multiple reactive sites for further functionalization, allowing for the construction of highly substituted and complex molecular architectures. acs.org These compounds serve as key intermediates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis. nih.gov The ability to selectively functionalize different halogen positions based on their reactivity differences (e.g., I > Br > Cl) adds a layer of sophistication to synthetic strategies. Furthermore, polyhalogenated anilines are precursors to a range of heterocyclic compounds and are used in the synthesis of materials with specific electronic or photophysical properties. beilstein-journals.org Their utility is underscored by their role in the preparation of numerous commercial products, including pesticides and pharmaceuticals. guidechem.comchembk.com

Research Trajectories for Aryl Halides with Aniline (B41778) Functionality

Current research involving aryl halides with aniline functionality is focused on several key areas. A major trajectory is the development of more efficient and sustainable catalytic systems for their synthesis and subsequent transformations. This includes the use of earth-abundant metal catalysts and the exploration of milder reaction conditions to improve the environmental footprint of these processes. encyclopedia.pub Another significant area of research is the controlled and selective functionalization of polyhalogenated anilines. google.com The ability to precisely introduce different functional groups at specific positions on the aniline ring is crucial for creating novel compounds with desired properties.

Furthermore, there is a growing interest in understanding the reaction mechanisms of transformations involving these compounds. mdpi.com Computational studies, in conjunction with experimental work, are providing deeper insights into the factors that control reactivity and selectivity. mdpi.comresearchgate.net The development of novel synthetic methodologies, such as flow chemistry, is also being explored to enable more efficient and scalable production of aniline derivatives. researchgate.net The synthesis and application of aryl amines from non-traditional starting materials is another active research frontier. researchgate.net

Overview of 2-Bromo-4,6-dichloroaniline within the Context of Haloaniline Chemistry

Within the diverse family of halogenated anilines, this compound stands out as a valuable and versatile chemical intermediate. guidechem.comchembk.com Its trifunctional nature, possessing a bromine atom and two chlorine atoms at specific positions on the aniline ring, allows for a range of selective chemical modifications. This compound serves as a critical building block in the synthesis of various fine chemicals, including agrochemicals and dyes. chembk.comchemicalbook.com The differential reactivity of the bromo and chloro substituents provides a handle for sequential and site-selective cross-coupling reactions, making it a powerful tool for constructing complex molecular frameworks. The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthetic chemistry.

Physicochemical Properties of this compound

The compound this compound is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystal. cymitquimica.comsigmaaldrich.com It has a melting point range of 81-83 °C. chemicalbook.comsigmaaldrich.com The stability of this compound is generally good under recommended storage conditions, though it is noted to be air-sensitive. thermofisher.com It should be stored in a dry, cool, and well-ventilated place. fishersci.ca

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrCl₂N | cymitquimica.comthermofisher.comscbt.com |

| Molecular Weight | 240.91 g/mol | cymitquimica.comsigmaaldrich.comscbt.com |

| Appearance | White to light yellow/orange powder/crystal | cymitquimica.comsigmaaldrich.com |

| Melting Point | 81-83 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 697-86-9 | chemicalbook.comsigmaaldrich.comscbt.com |

| InChI Key | DTPADCOGQUOGHT-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, various spectroscopic techniques are employed to confirm its structure. Spectroscopic information, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, is available from various chemical data sources. chemicalbook.comnist.govambeed.com The NIST Chemistry WebBook provides access to its mass and IR spectra. nist.govnist.gov

The table below outlines the key spectroscopic data for this compound:

| Spectroscopic Data | Details | Source(s) |

| Mass Spectrum | Available through the NIST Chemistry WebBook | nist.govnist.gov |

| IR Spectrum | Available through the NIST Chemistry WebBook | nist.govnist.gov |

| ¹H NMR Spectrum | Available from chemical suppliers and databases | chemicalbook.com |

| ¹³C NMR Spectrum | Available from chemical suppliers and databases | chemicalbook.com |

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2,4-dichloroaniline (B164938). patsnap.com For instance, reacting 2,4-dichloroaniline with N-bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide can yield the desired product. patsnap.com

This compound is a versatile reagent in organic synthesis, primarily due to the presence of multiple halogen atoms that can participate in a variety of coupling reactions. The different reactivities of the bromine and chlorine atoms allow for selective functionalization. It can be used as an aryl group donor in reactions to form new carbon-carbon and carbon-nitrogen bonds. acs.org For example, it can undergo palladium-catalyzed reactions to introduce new substituents at the halogenated positions. beilstein-journals.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPADCOGQUOGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373620 | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-86-9 | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Preparation of 2 Bromo 4,6 Dichloroaniline

Established Synthetic Routes for 2-Bromo-4,6-dichloroaniline

Established methods for the synthesis of this compound predominantly involve the electrophilic bromination of a dichloroaniline precursor. The regioselectivity of the bromination is a critical factor, and various reagents and reaction conditions have been optimized to favor the formation of the desired isomer.

Electrophilic Aromatic Substitution Strategies via Bromination of Chloroanilines

The introduction of a bromine atom onto the 2,4-dichloroaniline (B164938) ring is a common and direct approach. The inherent activating and directing effects of the amino and chloro groups guide the incoming electrophile.

The direct bromination of 2,4-dichloroaniline is a primary route for the synthesis of this compound. The amino group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming bromine to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the bromination occurs at one of the available ortho positions.

A patented method describes the synthesis of this compound starting from 2,4-dichloroaniline. In this procedure, 2,4-dichloroaniline is reacted with hydrobromic acid and hydrogen peroxide. The reaction is typically carried out in water at a temperature between 10-50°C for approximately 10 hours. This method has been reported to produce the target compound in high yield and purity. patsnap.com

Table 1: Synthesis of this compound via Bromination of 2,4-Dichloroaniline patsnap.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 2,4-Dichloroaniline | 48% Hydrobromic Acid, Hydrogen Peroxide | Water | 10-50 | 10 | 98.1 | 99.8 |

Synthesis Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for electron-rich aromatic compounds like anilines. wikipedia.org The use of NBS can offer milder reaction conditions compared to elemental bromine and is effective for the bromination of aniline (B41778) derivatives. wikipedia.org

One documented approach for the synthesis of this compound involves the use of NBS. A patented method highlights the bromination of 2,4-dichloroaniline with NBS to yield the target product. This approach is noted for its simple operation and potential for industrial-scale production. patsnap.com Another source suggests a two-step process where 2,4-dichloroaniline is first acetylated to form 2,4-dichloroacetanilide. This protecting group moderates the reactivity of the amino group and can influence the regioselectivity of the subsequent bromination with NBS. The final step involves the deprotection of the acetyl group to yield this compound. sigmaaldrich.com

Table 2: Bromination of Aromatic Derivatives using NBS wikipedia.org

| Substrate Type | Solvent for para-selectivity |

| Electron-rich aromatic compounds (e.g., anilines, phenols) | DMF |

Approaches Involving Diazotization of Nitroaniline Derivatives

The Sandmeyer reaction provides a powerful method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This strategy can be employed for the synthesis of haloanilines that are not easily accessible through direct halogenation. For instance, a substituted nitroaniline can be diazotized and subsequently treated with a copper(I) halide to introduce the desired halogen. wikipedia.org

While a direct synthesis of this compound using this method starting from a specific nitroaniline precursor is not extensively detailed in the provided search results, the general principle is well-established. For example, a process for preparing 1-bromo-2,3-dichlorobenzene (B155788) involves the diazotization of 2,3-dichloroaniline (B127971) followed by reaction with a bromide source in the presence of a copper catalyst. google.com This demonstrates the applicability of the Sandmeyer reaction in synthesizing polyhalogenated aromatic compounds. The synthesis of 2,6-dichloro-4-nitroaniline, a potential precursor, is also documented, which can undergo diazotization and subsequent reactions. lookchem.com

Advanced and Novel Synthetic Paradigms for Halogenated Anilines Relevant to this compound

Recent advancements in organic synthesis have led to the development of novel methods for the halogenation of anilines, offering improved regioselectivity, milder reaction conditions, and broader substrate scope. These modern approaches, while not always explicitly applied to the synthesis of this compound, represent the cutting edge of synthetic methodology for this class of compounds.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. Palladium-catalyzed C-H bromination, for example, can achieve meta-selectivity in anilines, a challenging transformation using classical electrophilic substitution methods. nih.gov This is typically achieved by using a directing group to guide the catalyst to the desired position. While this provides access to different isomers, the principles of directed C-H activation could potentially be adapted for ortho-halogenation.

Copper-catalyzed reactions have also shown great promise. A practical method for the direct ortho-halogenation of protected anilines under aerobic conditions has been developed, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org Furthermore, the synthesis of halogenated anilines from N,N-dialkylaniline N-oxides using thionyl halides offers a complementary approach for selective ortho-chlorination and para-bromination. nih.gov

Hypervalent iodine reagents, such as those used in combination with trimethylsilyl (B98337) bromide (TMSBr), provide a metal-free alternative for the regioselective bromination of arenes. csic.essci-hub.se These reagents can be highly effective for the para-bromination of activated arenes with excellent yields. csic.essci-hub.se

The development of new catalytic systems continues to push the boundaries of synthetic efficiency. For instance, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective chlorination of unprotected anilines. nsf.gov These advanced paradigms offer exciting possibilities for the future synthesis of complex halogenated anilines like this compound with greater precision and sustainability.

C-H Functionalization for Halogenation of Anilines

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of halogenated anilines, offering an alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. researchgate.netbeilstein-journals.org

Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis provides a versatile platform for the regioselective halogenation of anilines. nih.govacs.orgias.ac.in These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access.

Palladium-catalyzed reactions, for instance, have been developed for the meta-C-H bromination and chlorination of aniline derivatives. researchgate.netnih.gov These reactions can overcome the intrinsic ortho- and para-directing effects of the amino group. researchgate.net For example, a palladium(II)-catalyzed meta-C-H bromination of aniline derivatives has been achieved using N-bromophthalimide (NBP) as the bromine source. The presence of an acid additive is crucial for the success of this transformation, which tolerates a range of substitution patterns on the aniline ring. nih.gov Similarly, meta-C-H chlorination of anilines has been accomplished using a palladium catalyst in conjunction with a norbornene mediator and a specialized pyridone-based ligand. nih.gov

Rhodium catalysts have also been employed for the ortho-C-H halogenation of anilines. A notable example involves the use of a removable N-nitroso directing group, which facilitates the rhodium-catalyzed ortho-halogenation under mild conditions. rsc.org The steric hindrance of the solvent plays a critical role in achieving high regioselectivity and conversion in this system. rsc.org

Copper-catalyzed C-H halogenation offers a more economical alternative to palladium and rhodium-based systems. beilstein-journals.org For example, copper(II) halides can catalyze the ortho-chlorination and bromination of anilines bearing an easily removable N-(2-pyridyl)sulfonyl auxiliary group in the presence of an N-halosuccinimide (NXS) under an aerobic atmosphere. beilstein-journals.org

| Catalyst System | Directing Group | Halogen Source | Position Selectivity | Key Features |

| Palladium(II) | Nitrile-based | N-bromophthalimide (NBP) | meta | Overcomes inherent ortho/para selectivity. nih.gov |

| Palladium(II)/Norbornene | Pyridone-based ligand | Not specified | meta | Tolerates various functional groups. nih.gov |

| Rhodium(III) | N-nitroso | Not specified | ortho | Removable directing group, mild conditions. rsc.org |

| Copper(II) Halide | N-(2-pyridyl)sulfonyl | N-halosuccinimide (NXS) | ortho | Economical catalyst, removable auxiliary. beilstein-journals.org |

Organocatalytic Halogenation Approaches

In recent years, organocatalysis has gained prominence as a metal-free alternative for the selective halogenation of anilines. rsc.orgrsc.orgnih.gov These methods often rely on the activation of the halogenating agent by a small organic molecule.

Secondary amines and their corresponding ammonium (B1175870) salts have been successfully employed as organocatalysts for the highly regioselective ortho-chlorination of anilines. rsc.orgnih.gov Using sulfuryl chloride as the chlorine source, this approach proceeds under mild conditions and demonstrates broad substrate compatibility. rsc.orgdntb.gov.ua Mechanistic studies suggest that the formation of an anionic trichloride (B1173362) species is responsible for the observed ortho-selectivity. rsc.org This method is scalable, and the catalyst can often be recycled and reused. nih.gov

| Organocatalyst | Halogenating Agent | Position Selectivity | Key Features |

| Secondary Amine | Sulfuryl Chloride | ortho | Metal-free, mild conditions, broad scope. rsc.orgdntb.gov.ua |

| Secondary Ammonium Salt | Not specified | ortho | Recyclable catalyst, scalable reaction. nih.gov |

Synthesis via N,N-Dialkylaniline N-Oxide Intermediates

While less common for the direct synthesis of this compound, the functionalization of quinoline (B57606) N-oxides, which can be considered derivatives of aniline N-oxides, provides insights into potential synthetic strategies. Transition-metal-catalyzed C-H functionalization at the C-8 position of quinoline N-oxides is a known transformation, proceeding through a 5-membered metallacycle with metals like rhodium, iridium, or palladium. acs.org The application of this methodology to simpler N,N-dialkylaniline N-oxides could potentially offer a route to ortho-functionalized anilines, although this is not a well-established direct pathway to the target compound.

Catalytic Reduction of Halogenated Nitroaromatic Precursors

A widely employed and industrially relevant method for the synthesis of halogenated anilines is the catalytic reduction of the corresponding nitroaromatic compounds. nih.govnih.gov This approach is advantageous as nitroaromatics are readily accessible through electrophilic nitration reactions. nih.gov The key challenge in this method is the selective reduction of the nitro group without affecting the halogen substituents. nih.gov

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. nih.gov The reduction can be carried out using hydrazine (B178648) hydrate (B1144303) as the hydrogen source, which offers a convenient alternative to gaseous hydrogen. nih.gov This method has been shown to be highly efficient and selective for the reduction of a variety of halogenated nitroarenes, including those containing bromo and chloro substituents, to their corresponding anilines in good yields. nih.gov The reaction conditions, such as temperature and reaction time, can be controlled to achieve high chemoselectivity. nih.gov A significant advantage of using a heterogeneous catalyst like Pd/C is its recyclability with minimal loss of activity. nih.gov

Another approach involves catalytic transfer hydrogenation, which has emerged as a favorable technique due to its operational simplicity and safety. nih.gov Various catalytic systems have been investigated for the selective hydrogenation of halogenated nitroaromatics, with a focus on maximizing the yield of the desired haloaniline while minimizing dehalogenation byproducts. researchgate.netacs.org

| Catalyst | Reducing Agent | Substrate | Product | Key Features |

| Pd/C | Hydrazine Hydrate | Halogenated Nitroarenes | Halogenated Anilines | High selectivity, recyclable catalyst. nih.gov |

| Various Heterogeneous Catalysts | Hydrogen Gas | Halogenated Nitroaromatics | Haloanilines | Amenable to both batch and continuous flow processes. researchgate.netacs.org |

Purification and Isolation Techniques in the Synthesis of this compound

The purification of this compound is crucial to obtain a product of high purity, which is essential for its subsequent applications. Common techniques employed include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For halogenated anilines, solvents such as ethanol (B145695) or heptane (B126788) have been used. google.comgoogle.com

Column Chromatography: This technique is used to separate the target compound from a mixture based on its differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a common stationary phase, and a non-polar eluent like pentane (B18724) can be used. google.comgoogle.com

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from the reaction mixture. For example, after a reaction, the mixture can be cooled and extracted with an organic solvent like ethyl ether. The organic layer containing the product is then washed, dried, and the solvent is removed to yield the crude product. google.comgoogle.com

Steam Distillation: For colored impurities, steam distillation can be an effective purification method. The product is co-distilled with steam, leaving non-volatile impurities behind. orgsyn.org

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. Often, a combination of these techniques is necessary to achieve the desired purity. The melting point of pure this compound is reported to be in the range of 81-83 °C, which can be used as an indicator of purity. chemicalbook.comsigmaaldrich.com

Reaction Mechanisms, Transformation Pathways, and Chemical Reactivity of 2 Bromo 4,6 Dichloroaniline

General Chemical Reactions of 2-Bromo-4,6-dichloroaniline

The reactivity of this compound is characterized by transformations involving its halogen and amino moieties. These include nucleophilic substitution, oxidation, and reduction reactions, each offering pathways to a range of derivatives.

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging and require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the amino group is electron-donating, which disfavors traditional SNA mechanisms that proceed through a negatively charged Meisenheimer complex.

However, the relative reactivity of the different halogen atoms can be considered. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that under forcing conditions, the bromine atom at the 2-position might be more susceptible to substitution than the chlorine atoms at the 4- and 6-positions. The viability of such reactions would heavily depend on the nucleophile and the specific reaction conditions employed. Without strong activating groups, these reactions are not commonly reported.

Oxidation Reactions and Product Characterization

The amino group of anilines is susceptible to oxidation, and this compound is no exception. The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents like hydrogen peroxide can lead to the formation of nitroso, nitro, or azoxy compounds.

For instance, the oxidation of substituted anilines with hydrogen peroxide, sometimes in the presence of a catalyst, is a known method for the synthesis of corresponding nitrosobenzenes or nitrobenzenes. The initial product is often the nitroso derivative, which can be further oxidized to the nitro compound. Dimerization of the nitroso intermediate with the starting aniline (B41778) can also lead to the formation of an azoxybenzene.

In the case of this compound, oxidation would likely lead to the formation of 1-bromo-2,4-dichloro-6-nitrosobenzene, which could be further oxidized to 1-bromo-2,4-dichloro-6-nitrobenzene. The specific product distribution would be highly dependent on the control of the reaction parameters.

| Starting Material | Oxidizing Agent | Potential Products |

| This compound | Hydrogen Peroxide | 1-Bromo-2,4-dichloro-6-nitrosobenzene, 1-Bromo-2,4-dichloro-6-nitrobenzene, 2,2'-Dibromo-4,4',6,6'-tetrachloroazoxybenzene |

Reduction Reactions and Pathways

The halogen substituents on the aromatic ring of this compound can be removed through reduction. Catalytic hydrogenation is a common method for dehalogenation. The relative ease of removal of the halogens typically follows the order I > Br > Cl > F. Therefore, it is expected that the bromo substituent at the 2-position would be more readily cleaved than the chloro substituents at the 4- and 6-positions.

Selective dehalogenation has been demonstrated in related compounds. For example, in the preparation of 2,6-dichloroanilines, a process involving the selective reduction of a 4-bromo substituent from a 2,6-dichloro-4-bromoanilide derivative has been reported. This is typically achieved using a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. A similar selective debromination could potentially be applied to this compound to yield 2,4-dichloroaniline (B164938). Complete dehalogenation to form aniline would require more forcing conditions.

| Starting Material | Reducing Agent/Catalyst | Potential Products |

| This compound | H₂ / Pd/C | 2,4-Dichloroaniline (selective), Aniline (complete) |

Cross-Coupling Reactions and Derivatization Strategies

The halogen atoms on this compound, particularly the more reactive bromine atom, serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl. This suggests that the C-Br bond at the 2-position of this compound would be the primary site of reaction under typical cross-coupling conditions, allowing for regioselective functionalization.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would be expected to selectively replace the bromine atom, yielding a 2-aryl- or 2-vinyl-4,6-dichloroaniline derivative. Studies on unprotected ortho-bromoanilines have shown successful Suzuki-Miyaura cross-coupling with a variety of boronic esters, indicating that the free amino group is tolerated under certain conditions.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. The bromine at the 2-position of this compound could react with a primary or secondary amine in the presence of a palladium catalyst and a base to form a substituted diaminobenzene derivative.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. This compound could undergo a Heck reaction with various alkenes to introduce a vinyl group at the 2-position. Cascade reactions involving an initial amination followed by an intramolecular Heck reaction have been reported for o-bromoanilines, leading to the synthesis of indoles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of this compound would be expected to proceed at the C-Br bond, yielding a 2-alkynyl-4,6-dichloroaniline.

| Reaction Type | Coupling Partner | Expected Product |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-4,6-dichloroaniline |

| Buchwald-Hartwig Amination | Secondary amine | N-Substituted-2-amino-4,6-dichloro-N'-arylaniline |

| Heck Reaction | Alkene | 2-Vinyl-4,6-dichloroaniline |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-4,6-dichloroaniline |

Functionalization of the Amino Group

The amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-bromo-4,6-dichlorophenyl)acetamide. This transformation is often used to protect the amino group or to introduce a carbonyl functionality. The steric hindrance from the ortho-bromo and -chloro substituents might necessitate slightly more forcing conditions for this reaction compared to unhindered anilines.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it is possible under specific conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting 2-bromo-4,6-dichlorobenzenediazonium salt is a versatile intermediate. It can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents in place of the original amino group. For instance, treatment with copper(I) cyanide would yield 2-bromo-4,6-dichlorobenzonitrile, while reaction with copper(I) bromide would result in the formation of 1,2-dibromo-4,6-dichlorobenzene.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(2-Bromo-4,6-dichlorophenyl)acetamide |

| Diazotization | NaNO₂, HCl | 2-Bromo-4,6-dichlorobenzenediazonium chloride |

| Sandmeyer (from diazonium salt) | CuCN | 2-Bromo-4,6-dichlorobenzonitrile |

| Sandmeyer (from diazonium salt) | CuBr | 1,2-Dibromo-4,6-dichlorobenzene |

Electrochemical Oxidation Mechanisms of Halogenated Anilines

The electrochemical oxidation of halogenated anilines, including this compound, is a complex process that can lead to a variety of products through different mechanistic pathways. The initial step typically involves the transfer of an electron from the aniline molecule to the anode, forming a cation radical. The fate of this reactive intermediate is then influenced by the specific halogen substituents and the reaction conditions.

The electrochemical oxidation of halogenated anilines often proceeds through dimerization of the initially formed cation radicals. researchgate.net In the case of chloroanilines and bromoanilines, this dimerization can be accompanied by the elimination of a halide ion, particularly from the para position. researchgate.net For instance, the oxidation of 4-chloroaniline (B138754) and 2,4-dichloroaniline in acetonitrile (B52724) leads to the formation of chlorinated 4-amino-diphenylamines, with the para-chloro substituent being eliminated and subsequently re-substituting the aromatic ring at a free ortho position. researchgate.net

While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the available research, it is plausible that it follows a similar pathway. The oxidation would likely initiate with the formation of a cation radical. This radical could then undergo head-to-tail coupling with another molecule of the parent aniline, leading to the formation of a dimeric intermediate. Given the substitution pattern of this compound, elimination of the para-chloro substituent during dimerization is a probable pathway, analogous to the behavior of other para-halogenated anilines. researchgate.net

The general mechanism for the electrochemical oxidation and dimerization of anilines can be depicted as follows:

Initial Electron Transfer: Aniline loses an electron to form a cation radical.

Radical Coupling: Two cation radicals or a cation radical and a neutral aniline molecule couple to form a dimeric species. This can occur in a head-to-tail, head-to-head, or tail-to-tail fashion. researchgate.net

Halide Elimination: In halogenated anilines, a halide ion can be eliminated from the dimeric intermediate.

Rearomatization: The intermediate loses protons to regain aromaticity, forming the final dimeric product.

The kinetics of the electrochemical oxidation of halogenated anilines can be influenced by both the rate of electron transfer and the adsorption of the reactant and products onto the electrode surface. researchgate.net In some cases, the reaction is under diffusion control, where the rate is limited by the transport of the aniline molecules from the bulk solution to the electrode surface. In other instances, the process is adsorption-controlled, meaning the rate is influenced by the adsorption and desorption of species on the electrode. researchgate.net

The following table summarizes the key aspects of the electrochemical processes involved in the oxidation of halogenated anilines:

| Process | Description | Relevance to this compound |

| Electron Transfer | The initial step involving the removal of an electron from the aniline molecule at the anode surface. | Expected to be a one-electron transfer to form a cation radical. umn.edu |

| Diffusion Control | The reaction rate is limited by the rate at which the reactant diffuses from the bulk solution to the electrode. | Likely a contributing factor to the overall reaction rate. |

| Adsorption Control | The reaction rate is influenced by the adsorption of the reactant, intermediates, or products onto the electrode surface. | The behavior of the structurally similar 2-bromo-4,6-dinitroaniline (B162937) suggests this is a significant factor. researchgate.net |

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of three different substituents on the aniline ring of this compound—an amino group, a bromine atom, and two chlorine atoms—gives rise to questions of regioselectivity in its chemical reactions. The differential reactivity of the halogen substituents is a key factor in determining the outcome of these reactions.

The reactivity of the carbon-halogen bond in aryl halides depends on several factors, including the nature of the halogen, its position on the aromatic ring, and the type of reaction (e.g., nucleophilic or electrophilic substitution).

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides generally follows the order: Ar-F > Ar-Cl > Ar-Br > Ar-I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. stackexchange.com However, the leaving group ability (I > Br > Cl > F) also plays a role, and in some cases, the C-Br bond can be more reactive than the C-Cl bond due to its lower bond energy. fiveable.meechemi.comquora.com For this compound, in a nucleophilic substitution reaction, it is expected that the bromine atom would be more readily displaced than the chlorine atoms, assuming the reaction is not solely governed by the inductive effect.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The amino group is a strongly activating and ortho-, para-directing group. However, in this compound, the ortho and para positions relative to the amino group are already substituted. Further electrophilic substitution would be difficult due to the deactivating effect of the halogen atoms and steric hindrance.

In metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition to the metal catalyst. Therefore, in a cross-coupling reaction involving this compound, the C-Br bond would be expected to react preferentially over the C-Cl bonds.

A patent for the preparation of 2,6-dichloro-4-bromoanilides demonstrates a practical application of this differential reactivity. google.com In this process, a 4-bromoanilide is selectively chlorinated at the 2- and 6-positions. Subsequently, the 4-bromo substituent can be selectively reduced (replaced by hydrogen) in the presence of the 2- and 6-chloro substituents, highlighting the greater reactivity of the C-Br bond under these specific reductive conditions. google.com

The following table summarizes the expected relative reactivity of the halogen substituents in this compound in different types of reactions:

| Reaction Type | Expected Relative Reactivity | Rationale |

| Nucleophilic Aromatic Substitution | C-Br > C-Cl | The C-Br bond is generally weaker and bromide is a better leaving group than chloride. fiveable.meechemi.com |

| Electrophilic Aromatic Substitution | Difficult due to deactivation by halogens and steric hindrance. | The amino group's directing effect is blocked by existing substituents. |

| Metal-Catalyzed Cross-Coupling | C-Br > C-Cl | The C-Br bond has a lower bond dissociation energy, favoring oxidative addition. researchgate.net |

| Reductive Dehalogenation | C-Br > C-Cl | As demonstrated in a synthetic route where the 4-bromo group is selectively removed. google.com |

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 4,6 Dichloroaniline

Comprehensive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy is expected to reveal two aromatic proton signals due to the two non-equivalent hydrogens on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the anisotropic effects of the bromine and chlorine atoms, as well as the electron-donating amino group. For comparison, the ¹H NMR spectrum of the isomeric 4-Bromo-2,6-dichloroaniline (B1266110) in CDCl₃ shows a distinct signal for the aromatic protons. chemicalbook.com

¹³C NMR Spectroscopy would provide information on the carbon skeleton of the molecule. Six distinct signals are anticipated, corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be significantly affected by the attached halogens and the amino group. For instance, the carbon atoms bonded to the halogens are expected to be deshielded and appear at a lower field. While direct data for the target molecule is unavailable, the ¹³C NMR spectrum of 4-Bromo-2,6-dichloroaniline provides a reference for the expected chemical shift ranges of carbons in a similarly substituted aniline (B41778) ring. chemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Key Influencing Factors |

| ¹H | Aromatic region (approx. 6.5-7.5 ppm) | Shielding by NH₂ group, deshielding by halogen atoms. |

| ¹³C | Aromatic region (approx. 110-150 ppm) | Strong deshielding for carbons attached to Br and Cl. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Bromo-4,6-dichloroaniline is characterized by vibrational modes associated with the amino group, the aromatic ring, and the carbon-halogen bonds. While a specific spectrum for this compound is not available, data from its isomer, 4-Bromo-2,6-dichloroaniline, and other halogenated anilines can be used for interpretation. nist.gov

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring generally occur between 1400 and 1600 cm⁻¹. The C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ region. The carbon-halogen (C-Br and C-Cl) stretching vibrations are found in the lower frequency region of the spectrum. A study on the similar molecule 2-bromo-6-chloro-4-fluoroaniline (B1268482) also provides insights into the expected vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | > 3000 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Identification

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The presence of bromine and chlorine atoms with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive isotopic pattern for the molecular ion peak and any fragment ions containing these halogens.

While a specific mass spectrum for this compound is not provided in the searched literature, the NIST WebBook displays the mass spectrum for its isomer, 4-Bromo-2,6-dichloroaniline. nist.gov The molecular ion peak for this isomer would appear as a cluster of peaks due to the various combinations of bromine and chlorine isotopes. Common fragmentation pathways for halogenated anilines involve the loss of a halogen atom or the entire amino group. The fragmentation of chloro- and bromo-substituted diphenylamines often involves the expulsion of the halogen substituent (X) or hydrogen halide (HX). researchgate.net

| Ion | m/z (relative to most abundant isotopes) | Significance |

| [M]⁺ | 239/241/243/245 | Molecular ion with characteristic isotopic pattern |

| [M-Br]⁺ | 160/162 | Loss of bromine atom |

| [M-Cl]⁺ | 204/206/208 | Loss of a chlorine atom |

| [M-NH₂]⁺ | 223/225/227 | Loss of the amino group |

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces, offering significantly enhanced signal intensity compared to conventional Raman spectroscopy. While no SERS studies have been conducted specifically on this compound, research on other halogenated anilines provides valuable insights into its expected SERS behavior. scirp.orgresearchgate.net

For di-halogenated anilines, the SERS spectra are influenced by both steric and electronic effects of the ortho-substituents. scirp.org The presence of bulky bromine and chlorine atoms at the ortho positions can affect the orientation and chemisorption of the molecule on the metal surface, which in turn influences the enhancement of different vibrational modes. The electron-withdrawing nature of the halogens also impacts the charge transfer between the aniline derivative and the metal substrate, a key component of the chemical enhancement mechanism in SERS. scirp.org Studies on 2,6-dichloroaniline (B118687) and 2,6-dibromoaniline (B42060) have shown that di-halogenated derivatives can exhibit higher fluorescence backgrounds in their SERS spectra compared to mono-halogenated anilines. researchgate.net The interaction of the amino group and the aromatic ring with the metal surface would lead to the enhancement of specific vibrational modes, such as the NH₂ scissoring and CN stretching modes. scirp.org

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the fundamental electronic and structural properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, electronic structure, and vibrational frequencies of molecules. For halogenated anilines, DFT methods can accurately model the effects of the substituents on the aromatic ring and the amino group.

A DFT study on the related compound 2-bromo-6-chloro-4-fluoroaniline, using the B3LYP functional and a 6-31+G(d,p) basis set, provided detailed information on its optimized geometrical parameters, such as bond lengths and bond angles. researchgate.net Similar calculations for this compound would reveal how the specific arrangement of the bromine and chlorine atoms influences the planarity of the amino group and the geometry of the benzene ring.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides precise bond lengths and angles, revealing steric and electronic effects of substituents. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. |

| Mulliken Charge Distribution | Shows the partial charges on each atom, highlighting the electron-withdrawing effects of the halogens. |

| Vibrational Frequencies | Complements experimental FT-IR and Raman data for accurate spectral assignment. |

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction mechanisms between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which is often represented as a scoring function. A lower binding energy value generally indicates a more stable and favorable interaction.

While specific molecular docking studies featuring this compound were not prominently available in the reviewed literature, the general methodology can be understood from studies on similar aniline derivatives. For instance, in silico docking studies have been performed on various bromoaniline derivatives to evaluate their potential as therapeutic agents, such as inhibitors for targets like the Hsp90 chaperone, which is relevant in cancer therapy.

The typical workflow for such a simulation involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Vina, the ligand is placed in the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

Analysis of Results: The resulting poses are analyzed to identify the most stable interaction. This includes examining the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein.

For a molecule like this compound, key interaction points would likely involve the amino group (as a hydrogen bond donor), the halogen atoms (as hydrogen bond acceptors or participants in halogen bonds), and the aromatic ring (involved in π-π stacking or hydrophobic interactions). These interactions are crucial for the molecule's biological activity and mechanism of action at a molecular level.

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Partner on a Protein Receptor |

| Hydrogen Bond Donor | Amino group (-NH₂) | Oxygen or Nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser, Thr) |

| Hydrogen Bond Acceptor | Chlorine, Bromine atoms | Hydrogen atoms on amino acid residues (e.g., Ser, Thr, Lys, Arg) |

| Halogen Bonding | Bromine, Chlorine atoms | Electron-rich atoms like Oxygen or Sulfur (e.g., in Met, Cys) |

| Hydrophobic/π-interactions | Aromatic benzene ring | Aromatic or aliphatic amino acid residues (e.g., Phe, Tyr, Trp, Leu, Val) |

Conformer Analysis and Intermolecular Interactions

Conformer Analysis

Conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, the molecule is expected to be largely planar, a characteristic observed in the crystal structures of structurally similar compounds like 4-bromo-2-chloroaniline (B1269894) and 2,6-dibromo-4-chloroaniline (B1580550). researchgate.netnih.gov The primary conformational flexibility would arise from the rotation of the amino (-NH₂) group relative to the plane of the benzene ring. However, steric hindrance from the adjacent bromine and chlorine atoms would likely restrict this rotation, favoring a conformation where the N-H bonds are oriented to minimize steric clash. Detailed computational studies would be required to map the potential energy surface and identify the most stable conformers.

Intermolecular Interactions

The crystal packing and solid-state structure of this compound are governed by a variety of intermolecular interactions. Based on the analysis of closely related halogenated anilines, several key interactions can be predicted to play a significant role. researchgate.netnih.govnih.gov

Hydrogen Bonding: The amino group is a key participant in hydrogen bonding. It can act as a hydrogen donor to form N-H···N, N-H···Cl, or N-H···Br bonds with neighboring molecules. In the crystal structure of 4-bromo-2-chloroaniline, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds to form sheets. researchgate.net Similarly, 2,6-dibromo-4-chloroaniline features N-H···Br hydrogen bonds that link molecules into chains. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the ring can act as halogen bond donors, interacting with electronegative atoms on adjacent molecules.

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking or C-H···π interactions. Furthermore, interactions involving the bromine atom and the π-system of an adjacent ring (C-Br···π) have been observed in similar structures, such as 2-bromo-4,6-dinitroaniline (B162937), contributing to the formation of a three-dimensional network. nih.gov

These non-covalent interactions collectively determine the molecular packing in the solid state, influencing the compound's physical properties such as melting point and solubility.

| Interaction Type | Description | Observed in Analogous Compounds | Reference |

| N-H···N Hydrogen Bond | The hydrogen of an amino group on one molecule interacts with the nitrogen of an amino group on an adjacent molecule. | 4-Bromo-2-chloroaniline | researchgate.net |

| N-H···Br Hydrogen Bond | The hydrogen of an amino group interacts with a bromine atom on an adjacent molecule. | 4-Bromo-2-chloroaniline, 2,6-Dibromo-4-chloroaniline | researchgate.netnih.gov |

| C-Br···π Interaction | The bromine atom interacts with the π-electron cloud of the aromatic ring of a neighboring molecule. | 2-Bromo-4,6-dinitroaniline | nih.gov |

| C-H···O Hydrogen Bond | A carbon-bound hydrogen interacts with an oxygen atom (in this case, on a nitro group of the analogue). | 2-Bromo-4,6-dinitroaniline | nih.gov |

Environmental Occurrence, Fate, and Transformation Studies of Halogenated Anilines

Detection and Occurrence of 2-Bromo-4,6-dichloroaniline as a Disinfection Byproduct (DBP)

Aniline-related structures, which are common in many anthropogenic chemicals like pharmaceuticals and pesticides, are recognized as potent precursors to various disinfection byproducts (DBPs) during water treatment processes. nih.govacs.org While the formation of haloacetonitriles and trihalomethanes from anilines has been studied, recent research has also identified the formation of larger, more complex DBPs, including a variety of haloanilines. nih.govacs.org

Specifically, this compound has been identified as a DBP resulting from the aqueous chlorination of pharmaceutical compounds. nih.govresearchgate.net In laboratory studies simulating water disinfection, this compound was detected as a transformation product of the mucolytic drug bromhexine (B1221334). nih.govresearchgate.net This finding confirms that the degradation of complex parent molecules containing aniline (B41778) moieties can serve as a direct pathway for the introduction of this compound into water systems.

The broader class of haloanilines has been recognized as a new category of aromatic nitrogenous DBPs detected in both chloraminated and chlorinated drinking water. acs.org A study of finished and tap water samples identified eight different haloanilines, with total concentrations reaching up to 443 ng/L. acs.org The presence of this compound has also been confirmed in environmental matrices, such as in sediment cores, indicating its potential for persistence and accumulation. longdom.org

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic Environments

The abiotic degradation of halogenated anilines, occurring without microbial intervention, is a key factor in their environmental persistence. One of the primary abiotic pathways is photodegradation, driven by sunlight. While direct studies on this compound are limited, research on related chloroanilines provides insight into potential mechanisms.

Studies have shown that the photocatalytic degradation of aniline, 2-chloroaniline (B154045), and 2,6-dichloroaniline (B118687) can be achieved using nanocomposites such as halloysite-TiO2 under irradiation. mdpi.com The process involves the generation of reactive oxygen species, leading to the transformation of the parent compounds into intermediates like aminophenol and benzidine. mdpi.com Notably, the presence of a chlorine substituent in the ortho position (adjacent to the amino group) has been shown to increase the reactivity and the rate of photodegradation compared to unsubstituted aniline. mdpi.com

Furthermore, the presence of microalgae in aquatic environments can accelerate the photodegradation of anilines. nih.govresearchgate.net Algae can act as photosensitizers, generating hydroxyl radicals and singlet oxygen, which are highly reactive species that contribute to the breakdown of these contaminants. nih.govresearchgate.net

Biotic Transformation and Microbial Mineralization Studies

The biodegradation of halogenated anilines is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic pathways to break down these persistent compounds. ekb.eg Although specific microbial degradation studies for this compound are not widely documented, the mechanisms for other haloanilines are well-established and serve as models for its potential fate.

Under aerobic conditions, bacteria employ dioxygenase enzymes to initiate the degradation process. nih.gov This can occur via two primary routes:

Hydroxylation: Aniline dioxygenase incorporates two hydroxyl groups into the aromatic ring, converting the haloaniline into a halogenated catechol. This intermediate then undergoes ring cleavage, breaking down the aromatic structure. nih.gov

Dehalogenation: An alternative initial step can be the removal of a halogen atom, producing a less halogenated aniline, which is then hydroxylated to catechol and further degraded. nih.gov

Under anaerobic conditions, such as in sediments, a different mechanism known as reductive dehalogenation is prevalent. asm.org In this process, microorganisms replace a halogen substituent with a hydrogen atom. For example, 3,4-dichloroaniline (B118046) has been shown to be reductively dechlorinated to 3-chloroaniline (B41212) in anaerobic pond sediments. asm.org A novel anaerobic pathway involving reductive deamination, where the amino group is removed to form a dihalobenzene intermediate, has also been observed. researchgate.net

Several bacterial genera have been identified with the ability to degrade various halogenated anilines, including Moraxella, Pseudomonas, Acinetobacter, and Alcaligenes. ekb.eg

Comparative Studies with Related Halogenated Anilines

The environmental behavior and degradability of halogenated anilines are highly dependent on the type, number, and position of the halogen atoms on the aniline ring. Comparative studies reveal significant differences in their persistence and transformation rates.

For instance, in abiotic photodegradation experiments, 2,6-dichloroaniline demonstrated a higher degradation rate constant than both 2-chloroaniline and unsubstituted aniline, suggesting that the degree and position of chlorination influence photoreactivity. mdpi.com

In terms of biotic degradation, microbial communities show specificity. A study on anaerobic sediments found that microorganisms acclimated to degrade 2,4-dichlorophenol (B122985) could also dehalogenate 2,4-dichloroaniline (B164938), but not 3,4-dichloroaniline, demonstrating substrate-specific enzymatic activity. asm.org The toxicity and biological effects also vary among isomers; comparative studies of o-, m-, and p-chloroaniline found that the para-isomer (p-chloroaniline) was the most potent in inducing hematopoietic toxicity in rats and mice, followed by the meta- and ortho-isomers, respectively. nih.govnih.gov

The following table summarizes findings from studies on various halogenated anilines, providing a comparative context for understanding the potential fate of this compound.

| Compound | Degrading Microorganism/Condition | Pathway/Observation |

| 3,4-Dichloroaniline | Anaerobic Pond Sediment | Reductive dechlorination to 3-chloroaniline. asm.org |

| 4-Chloroaniline (B138754) | Moraxella sp. strain G | Utilized as the sole source of carbon and nitrogen. ekb.eg |

| 2-Chloroaniline | Pseudomonas hibiscicola | Utilized as a growth substrate. ekb.eg |

| 2,6-Dichloroaniline | Photocatalysis (Halloysite-TiO2) | Higher degradation rate constant compared to aniline. mdpi.com |

| o-, m-, p-Chloroaniline | In vivo (Rats, Mice) | All isomers are hematotoxic; potency order: p- > m- > o-. nih.govnih.gov |

Formation Mechanisms of Halogenated Anilines in Environmental Systems

Chlorination Byproduct Formation from Pharmaceutical Precursors

The presence of pharmaceuticals and other micropollutants in water sources is a primary driver for the formation of complex DBPs. nih.govacs.org Aniline and its derivatives are common structural motifs in a wide range of pharmaceutical products, making them significant precursors for DBP formation during chemical disinfection. researchgate.netnih.gov

The reaction between chlorine and aniline-containing compounds can lead to the formation of various halogenated byproducts, including chloroanilines and (chloro)hydroxyanilines. nih.govacs.org The proposed reaction pathways involve initial chlorination and hydroxylation of the aromatic ring. nih.govacs.org

A direct mechanism for the formation of this compound has been demonstrated through the aqueous chlorination of the mucolytic drug bromhexine. nih.govresearchgate.net Bromhexine's chemical structure contains a 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine core. During chlorination, this complex molecule degrades, leading to the formation of several smaller, halogenated aniline DBPs. Through electrophilic ipso-substitution (where a substituent is replaced by an incoming electrophile, in this case, chlorine) and other reactions, a variety of mixed bromo- and chloro-anilines are produced. nih.govresearchgate.net

The table below details the halogenated aniline DBPs identified from the chlorination of bromhexine, including the target compound.

| Compound Name | Molecular Formula |

| This compound | C₆H₄BrCl₂N |

| 2,6-Dibromo-4-chloroaniline (B1580550) | C₆H₄Br₂ClN |

| 2,4-Dibromo-6-chloroaniline | C₆H₄Br₂ClN |

Data sourced from studies on bromhexine degradation. nih.govresearchgate.net

This evidence highlights a specific and significant pathway where residual pharmaceuticals in water can be transformed into potentially persistent and toxic halogenated DBPs like this compound.

Biological Activity and Mechanistic Investigations of 2 Bromo 4,6 Dichloroaniline and Its Derivatives

Exploration of Biological Interactions and Target Pathways

The biological potential of 2-Bromo-4,6-dichloroaniline is primarily realized through its incorporation into more complex molecular scaffolds. These derivatives leverage the physicochemical properties conferred by the halogenated aniline (B41778) core to interact with specific biological targets.

While direct studies on this compound are limited, its derivatives, particularly Schiff base complexes, have shown significant interactions with various enzymes. Molecular docking studies have indicated that metal complexes of Schiff bases derived from halogenated anilines can bind to the active sites of enzymes such as topoisomerase II. This interaction is crucial as topoisomerase II is a vital enzyme in DNA replication and a common target for anticancer drugs. Further computational studies on Schiff base complexes derived from the related 4-bromo-2,6-dichloroaniline (B1266110) have shown excellent binding energies with key viral enzymes like main protease (Mpro) and nsp10-nsp16 methyltransferase, which are critical for SARS-CoV-2 replication. researchgate.net These findings suggest that the halogenated aniline moiety is a key structural component for guiding these derivatives to enzymatic targets.

Hydrogen bonding is a critical factor in the molecular recognition of ligands by biological receptors. univie.ac.at The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the electronegative halogen atoms can act as weak acceptors. In crystal structure analyses of related compounds like 4-bromo-2-chloroaniline (B1269894), molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, forming extensive networks. researchgate.net This inherent capacity for hydrogen bonding is fundamental to the interaction of its derivatives with biological targets. The specific, directional nature of these bonds allows for precise orientation within the active site of an enzyme or receptor, contributing to the stability of the ligand-receptor complex and subsequent biological activity. univie.ac.at Investigations into the crystal structure of 2,4,6-tribromoaniline (B120722) have further confirmed the presence and importance of hydrogen bonding in the solid state, underscoring the role of the amino group in forming intermolecular connections. osti.gov

Biological Activity of Schiff Base Complexes Derived from Halogenated Anilines

Schiff bases, formed by the condensation of a primary amine like a halogenated aniline with an aldehyde or ketone, are versatile ligands. rasayanjournal.co.in Their biological activity is often enhanced upon coordination with metal ions, forming stable complexes that can participate in various biological processes. rasayanjournal.co.inscirp.org The azomethine group (-N=CH-) in Schiff bases is critical for their chelating and biological properties. scirp.orgscispace.com

Schiff base complexes derived from halogenated anilines have been evaluated against various cell lines, demonstrating a range of biological activities, including antibacterial, antifungal, and anticancer effects. jmchemsci.comsemanticscholar.org For example, new azo-Schiff base complexes have been tested against the MCF-7 breast cancer cell line, with some compounds showing notable cytotoxicity. jmchemsci.com The platinum-based azo-Schiff complex (PtL2) exhibited a 56.23% cytotoxicity with an IC₅₀ value of 56.78 μg/mL. jmchemsci.com Furthermore, the antibacterial activity of these complexes often surpasses that of the free ligands, a phenomenon attributed to chelation theory. jmchemsci.com Studies on Schiff bases from 2-bromo-4-methyl aniline have shown activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria. scispace.com

| Compound Type | Cell Line / Organism | Observed Activity | IC₅₀ / Inhibition Value | Source |

|---|---|---|---|---|

| Platinum Azo-Schiff Base Complex (PtL2) | MCF-7 (Breast Cancer) | Anticancer | 56.78 μg/mL | jmchemsci.com |

| Palladium Azo-Schiff Base Complex (PdL1) | MCF-7 (Breast Cancer) | Anticancer | Data available in source | jmchemsci.com |

| Schiff Base Complexes | S. aureus (Gram-positive bacteria) | Antibacterial | Activity boosted upon complex formation | jmchemsci.com |

| Schiff Base Complexes | E. coli (Gram-negative bacteria) | Antibacterial | Activity boosted upon complex formation | jmchemsci.com |

| Schiff Bases from 2-bromo-4-methyl aniline | Various Bacteria & Fungi | Antimicrobial | Minimum Inhibitory Concentration (MIC) determined | scispace.com |

Molecular docking provides computational insights into how these compounds might interact with biological targets at a molecular level. Studies on Schiff base metal complexes have explored their binding possibilities with crucial biological macromolecules like DNA and various enzymes. Docking analyses suggest that these complexes can bind to DNA primarily through an intercalation mode. nih.gov For Schiff bases derived from halogenated anilines, docking studies have identified potential interactions with enzymes like topoisomerase II DNA gyrase and methicillin-resistant Staphylococcus aureus (MRSA) enzymes. ekb.eg These studies calculate binding affinities and visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex at the active site, providing a rationale for the observed biological activities. ekb.eg

| Compound Type | Biological Target | Predicted Binding Mode / Finding | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Schiff Base Metal Complexes | Calf Thymus DNA (CT-DNA) | Intercalation | Not specified | |

| Uranyl Schiff Base Complexes | Calf Thymus DNA (CT-DNA) | Intercalation (Kb values: 1x106 to 3.33x105 M-1) | Not specified | nih.gov |

| Schiff Base Ligands and Complexes | Topoisomerase II DNA gyrase (2XCT) | Good connection to active sites | Not specified | ekb.eg |

| Schiff Base Ligands and Complexes | MRSA enzyme (2x3f.pdb) | Good connection to active sites | Not specified | ekb.eg |

| Schiff Base Complexes from 4-Bromo-2,6-dichloroaniline | SARS-CoV-2 Mpro | Excellent binding | -5.9 to -7.2 | researchgate.net |

| Schiff Base Complexes from 4-Bromo-2,6-dichloroaniline | SARS-CoV-2 NSP16 | Excellent binding | -5.8 to -7.2 | researchgate.net |

Many Schiff base metal complexes derived from halogenated anilines exhibit significant antioxidant properties. bohrium.com The ability of these compounds to scavenge free radicals is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. bohrium.comuobaghdad.edu.iq In several studies, the metal complexes show superior radical scavenging activity compared to the free Schiff base ligand. bohrium.comnih.gov This enhancement is often attributed to the coordination with the metal ion, which can facilitate the donation of an electron or hydrogen atom to a free radical. The antioxidant potency, often quantified by the IC₅₀ value (the concentration required to scavenge 50% of radicals), varies depending on the specific metal ion and the structure of the Schiff base. For instance, in one study, a manganese(II) complex (C1) demonstrated higher radical scavenging activity than the free ligand and the standard antioxidant, ascorbic acid. bohrium.com

| Compound | Antioxidant Assay | IC₅₀ Value | Comparison | Source |

|---|---|---|---|---|

| Mn(II) Schiff Base Complex (C1) | DPPH Radical Scavenging | Not specified | Superior to free ligand and ascorbic acid | bohrium.com |

| Ni(II) Schiff Base Complex (C2) | DPPH Radical Scavenging | Not specified | Less active than C1 and ascorbic acid at higher conc. | bohrium.com |

| Cu(II) Schiff Base Complex (C3) | DPPH Radical Scavenging | Not specified | Less active than C1 and ascorbic acid at higher conc. | bohrium.com |

| Pd(II) Schiff Base Complex | ABTS Radical Scavenging | 1.25 µg/mL | Similar activity to standards | nih.gov |

| Pd(II) Schiff Base Complex | CUPRAC | 7.55 µg TE/mL | Better activity than standards | nih.gov |

| Co(II) Schiff Base Complex | Various | Not specified | Less active than Pd(II) complex | nih.gov |

Antibacterial Activity Assessments

While direct studies on the antibacterial activity of this compound are not extensively documented in the provided research, investigations into structurally related halogenated benzimidazole (B57391) derivatives offer significant insights. A study focusing on S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles revealed notable germicidal activities. nih.gov The research indicated that there was no substantial difference in antibacterial efficacy between corresponding 4,6-dichloro- and 4,6-dibromo-derivatives. nih.gov

These studies confirm that Gram-negative bacteria generally show lower susceptibility to substituted benzimidazoles compared to Gram-positive bacteria. nih.gov For a majority of the novel derivatives tested, the Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria were in the range of 25 to 100 µg/ml. nih.gov Among the most potent compounds identified were 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole and 4,6-dibromo-2-(4-nitrobenzylthio)-1H-benzimidazole, which demonstrated MICs for Gram-positive bacteria between 0.78-50 µg/ml. nih.gov These compounds were found to be 4 to 32 times more potent than nitrofurantoin (B1679001) against all tested Gram-positive strains except for Escherichia faecalis. nih.gov

Among Gram-negative bacteria, Stenotrophomonas maltophilia and Bordetella bronchiseptica were the most sensitive to these new benzimidazole derivatives, whereas Pseudomonas aeruginosa was the most resistant. nih.gov

Further research on other bromo-derivatives, such as 6-bromoindolglyoxylamide polyamine derivatives, has also shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov Certain polyamine derivatives also exhibited the ability to enhance antibiotic effects against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent of these derivatives was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative Class | Target Bacteria | Activity/MIC Range | Reference |

|---|---|---|---|

| S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles | Gram-positive bacteria | 25-100 µg/ml | nih.gov |

| 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-positive bacteria | 0.78-50 µg/ml | nih.gov |

| 4,6-dibromo-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-positive bacteria | 0.78-50 µg/ml | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Intrinsic antimicrobial activity | nih.gov |

Antiviral Activity Investigations

The antiviral potential of compounds structurally related to this compound has been explored through the synthesis and evaluation of various halogenated derivatives. For instance, new derivatives of 3-ethoxycarbonyl-6-bromo-5-hydroxyindoles have been designed and tested for their antiviral activity in cell cultures. researchgate.net While most of the synthesized compounds were not significantly active against viruses like influenza A (H1N1), bovine viral diarrhea virus (BVDV), or hepatitis C virus (HCV), certain exceptions showed potential. researchgate.net Specifically, ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate and 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochlorides exhibited micromolar activities against a human hepatoma cell line. researchgate.net

The search for new antiviral agents is a critical area of research, and the inclusion of halogen atoms, such as bromine, is a strategy used in creating antiviral drugs. mdpi.com Incorporating fluorine, another halogen, into compounds can affect their solubility and lipophilicity, thereby influencing their biological potency. mdpi.com Studies on trifluoromethylthiolane derivatives have shown that they can inhibit the reproduction of viruses like Herpes simplex virus type 1 (HSV-1). mdpi.com

In the context of influenza viruses, the emergence of drug-resistant strains necessitates the development of new therapeutics. nih.gov Research on a phenolic compound, Tabamide A, and its synthetic derivatives has demonstrated anti-influenza virus activity. nih.gov Structure-activity relationship analysis revealed that specific structural features are crucial for maintaining antiviral action. nih.gov One of the derivatives, TA25, showed significantly higher activity than the parent compound and was found to act early in the viral infection cycle by inhibiting viral mRNA synthesis. nih.gov

| Compound/Derivative Class | Target Virus/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 3-ethoxycarbonyl-6-bromo-5-hydroxyindole derivatives | Influenza A (H1N1), BVDV, HCV | Generally not active | researchgate.net |

| Specific indole (B1671886) carboxylate hydrochlorides | Human hepatoma cell line (Huh7) | Micromolar activities (EC50 = 6.6 and 9.8 µM) | researchgate.net |

| Trifluoromethylthiolane derivatives | Herpes simplex virus type 1 (HSV-1) | Significant inhibition of virus reproduction | mdpi.com |

| Tabamide A derivative (TA25) | Influenza virus | Inhibition of viral mRNA synthesis | nih.gov |

Mechanistic Insights from Multi-omics Approaches for Related Halogenated Anilines

Transcriptomic and Metabolomic Profiling in Biological Systems

Integrated omics approaches, particularly transcriptomics and metabolomics, have become powerful tools for systematically monitoring the cellular responses of biological systems to various stimuli, including chemical exposure. frontiersin.org By combining these analyses, researchers can discover and elucidate the underlying molecular mechanisms of complex traits and responses. frontiersin.orgmdpi.com

Transcriptome analysis via RNA sequencing (RNA-seq) provides a comprehensive snapshot of gene expression, revealing which genes are up- or down-regulated in response to a substance. frontiersin.org Metabolomics, on the other hand, identifies and quantifies the small-molecule metabolites within a biological system, offering a direct readout of its physiological state. nih.gov The integration of these two datasets allows for a more complete understanding of how genetic changes translate into metabolic reprogramming. nih.govfrontiersin.org